Cas no 2227769-69-7 ((1S)-2-amino-1-(6-methylpyridin-3-yl)ethan-1-ol)

(1S)-2-amino-1-(6-methylpyridin-3-yl)ethan-1-ol structure
2227769-69-7 structure
Product name:(1S)-2-amino-1-(6-methylpyridin-3-yl)ethan-1-ol
CAS No:2227769-69-7
MF:C8H12N2O
MW:152.193681716919
CID:6213932
PubChem ID:928468

(1S)-2-amino-1-(6-methylpyridin-3-yl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • (1S)-2-amino-1-(6-methylpyridin-3-yl)ethan-1-ol
    • 2227769-69-7
    • (S)-2-Amino-1-(6-methylpyridin-3-yl)ethanol
    • EN300-1758799
    • Inchi: 1S/C8H12N2O/c1-6-2-3-7(5-10-6)8(11)4-9/h2-3,5,8,11H,4,9H2,1H3/t8-/m1/s1
    • InChI Key: ZAODMRKKIMBZKH-MRVPVSSYSA-N
    • SMILES: O[C@H](CN)C1C=NC(C)=CC=1

Computed Properties

  • Exact Mass: 152.094963011g/mol
  • Monoisotopic Mass: 152.094963011g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 119
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.5
  • Topological Polar Surface Area: 59.1Ų

(1S)-2-amino-1-(6-methylpyridin-3-yl)ethan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1758799-0.5g
(1S)-2-amino-1-(6-methylpyridin-3-yl)ethan-1-ol
2227769-69-7
0.5g
$1660.0 2023-09-20
Enamine
EN300-1758799-0.25g
(1S)-2-amino-1-(6-methylpyridin-3-yl)ethan-1-ol
2227769-69-7
0.25g
$1591.0 2023-09-20
Enamine
EN300-1758799-2.5g
(1S)-2-amino-1-(6-methylpyridin-3-yl)ethan-1-ol
2227769-69-7
2.5g
$3389.0 2023-09-20
Enamine
EN300-1758799-10.0g
(1S)-2-amino-1-(6-methylpyridin-3-yl)ethan-1-ol
2227769-69-7
10g
$7435.0 2023-06-03
Enamine
EN300-1758799-5.0g
(1S)-2-amino-1-(6-methylpyridin-3-yl)ethan-1-ol
2227769-69-7
5g
$5014.0 2023-06-03
Enamine
EN300-1758799-0.1g
(1S)-2-amino-1-(6-methylpyridin-3-yl)ethan-1-ol
2227769-69-7
0.1g
$1521.0 2023-09-20
Enamine
EN300-1758799-1.0g
(1S)-2-amino-1-(6-methylpyridin-3-yl)ethan-1-ol
2227769-69-7
1g
$1729.0 2023-06-03
Enamine
EN300-1758799-0.05g
(1S)-2-amino-1-(6-methylpyridin-3-yl)ethan-1-ol
2227769-69-7
0.05g
$1452.0 2023-09-20
Enamine
EN300-1758799-1g
(1S)-2-amino-1-(6-methylpyridin-3-yl)ethan-1-ol
2227769-69-7
1g
$1729.0 2023-09-20
Enamine
EN300-1758799-5g
(1S)-2-amino-1-(6-methylpyridin-3-yl)ethan-1-ol
2227769-69-7
5g
$5014.0 2023-09-20

Additional information on (1S)-2-amino-1-(6-methylpyridin-3-yl)ethan-1-ol

Chemical Profile of (1S)-2-amino-1-(6-methylpyridin-3-yl)ethan-1-ol (CAS No. 2227769-69-7)

(1S)-2-amino-1-(6-methylpyridin-3-yl)ethan-1-ol is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by its Chemical Abstracts Service (CAS) number CAS No. 2227769-69-7, has garnered attention due to its potential applications in drug discovery and development. The molecule consists of a chiral center, as indicated by the (1S) configuration, which is crucial for its stereochemical behavior and biological activity.

The structural framework of (1S)-2-amino-1-(6-methylpyridin-3-yl)ethan-1-ol incorporates a pyridine ring substituted with a methyl group at the 6-position and an aminoethyl side chain at the 1-position. This arrangement contributes to its interaction with various biological targets, making it a valuable scaffold for medicinal chemistry investigations. The presence of both amino and hydroxyl functional groups enhances its reactivity, allowing for further derivatization and optimization.

In recent years, there has been a growing interest in the development of novel compounds with enhanced binding affinity and selectivity towards therapeutic targets. The pyridine moiety is particularly noteworthy, as it is frequently found in biologically active molecules due to its ability to form hydrogen bonds and coordinate with metal ions. The methyl substitution at the 6-position of the pyridine ring may influence the compound's solubility and metabolic stability, which are critical factors in drug design.

One of the most compelling aspects of (1S)-2-amino-1-(6-methylpyridin-3-yl)ethan-1-ol is its potential role in modulating biological pathways associated with neurological disorders. Current research suggests that compounds with similar structural motifs may interact with neurotransmitter receptors and enzymes, offering a promising avenue for the development of new treatments. For instance, studies have shown that pyridine-based derivatives can exhibit inhibitory effects on enzymes such as monoamine oxidase (MAO), which are implicated in conditions like depression and Parkinson's disease.

The stereochemical purity of (1S)-2-amino-1-(6-methylpyridin-3-yl)ethan-1-ol is another critical factor that contributes to its pharmacological profile. Chiral drugs often exhibit different biological activities depending on their enantiomeric form, necessitating rigorous stereochemical control during synthesis. Advances in asymmetric synthesis have enabled the efficient preparation of enantiomerically pure compounds like this one, which is essential for achieving desired therapeutic outcomes.

The compound's reactivity also makes it a valuable intermediate in synthetic chemistry. The amino group can participate in various coupling reactions, such as amide or urea bond formation, while the hydroxyl group can undergo etherification or esterification to modify its solubility and pharmacokinetic properties. These attributes make (1S)-2-amino-1-(6-methylpyridin-3-yl)ethan-1-ol a versatile building block for constructing more complex molecules.

In conclusion, (1S)-2-amino-1-(6-methylpyridin-3-yl)ethan-1-ol (CAS No. 2227769-69-7) represents an intriguing compound with significant potential in pharmaceutical research. Its unique structural features, including the chiral center and the presence of functional groups such as amino and hydroxyl moieties, make it a promising candidate for further exploration in drug discovery. As our understanding of biological pathways continues to evolve, compounds like this one will play an increasingly important role in developing innovative therapies for various diseases.

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